

Pharmacological Profile of GDC-0927 Racemate: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

GDC-0927, also known as SRN-927, is a potent and orally bioavailable selective estrogen receptor degrader (SERD).[1][2] Initially developed and evaluated as a racemate, a 50/50 mixture of its stereoisomers, subsequent research identified that the pharmacological activity resides primarily in a single enantiomer.[3] This guide provides a comprehensive overview of the pharmacological profile of **GDC-0927 Racemate**, with a focus on its mechanism of action, preclinical and clinical data, and the experimental methodologies used for its characterization.

Mechanism of Action

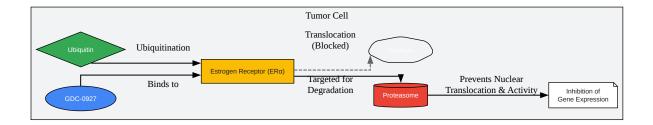
GDC-0927 is a non-steroidal antagonist of the estrogen receptor (ER).[2] Upon binding to the ER, it induces a conformational change that leads to the degradation of the receptor, thereby inhibiting ER-mediated signaling pathways that are crucial for the growth and survival of ER-expressing cancer cells.[4] This dual action of antagonism and degradation classifies GDC-0927 as a SERD. Preclinical studies have shown that GDC-0927 fully antagonizes the response to estrogen and induces proteasomal degradation of the ER.[1]

Signaling Pathway

The binding of GDC-0927 to the estrogen receptor alpha (ER α) triggers a cascade of events leading to the degradation of the receptor and subsequent inhibition of downstream signaling.



This process is crucial in hormone receptor-positive breast cancers that rely on estrogen signaling for their growth.



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Caption: Mechanism of action of GDC-0927 as a Selective Estrogen Receptor Degrader (SERD).

Preclinical Pharmacology In Vitro Activity

The racemate and its individual stereoisomers have been evaluated in various in vitro assays to determine their potency and efficacy.

Table 1: In Vitro Activity of GDC-0927 Racemate and Stereoisomers



Compound/ Isomer	Assay	Cell Line	IC50 (nM)	ERα Degradatio n Efficacy (%)	Reference
GDC-0927 Racemate	ERα Degradation	MCF-7	Not specified	Not specified	[3]
GDC-0927 (Active Stereoisomer - 17ha)	ERα Degradation	MCF-7	0.1	97%	[3]
Inactive Stereoisomer (17hb)	ERα Degradation	MCF-7	>10	Not specified	[3]
GDC-0927 Racemate (SRN-927 Racemate)	ERα Inhibition	-	0.2	Not specified	[3]
GDC-0927 Racemate (SRN-927 Racemate)	Cell Viability	MCF7	0.21	Not specified	[3]

In Vivo Activity

GDC-0927 has demonstrated dose-dependent antitumor activity in patient-derived xenograft (PDX) models of ER-positive breast cancer, including those with ESR1 mutations.[1] The efficacious dose range in these models was found to be 10–100 mg/kg/day, and it was well-tolerated.[1]

Clinical Pharmacology

A Phase I, open-label, dose-escalation study (NCT02316509) was conducted to evaluate the safety, pharmacokinetics, and preliminary antitumor activity of GDC-0927 in postmenopausal women with locally advanced or metastatic ER-positive, HER2-negative breast cancer.[1][4]



Table 2: Summary of Phase I Clinical Trial of GDC-0927



Parameter	Finding	Reference
Patient Population	42 postmenopausal women with ER+/HER2- metastatic breast cancer.	[5]
Dosing	Once daily oral administration, starting at 600 mg/day with 400 mg increments in dose escalation.	[1]
Safety and Tolerability	Generally well-tolerated. The most common adverse events were nausea, constipation, diarrhea, arthralgia, fatigue, hot flush, back pain, and vomiting. No maximum tolerated dose was reached.	[5]
Pharmacokinetics	Supported once-daily dosing.	[5]
Target Engagement	[18F]-fluoroestradiol (FES)-PET scans showed a >90% reduction in FES uptake, indicating significant ER occupancy.	[5]
ER Degradation	On-treatment biopsies showed an average of ~40% reduction in ER protein expression.	[5]
Antitumor Activity	Preliminary evidence of antitumor activity was observed in heavily pretreated patients, including those with ESR1 mutations. 12 patients (29%) achieved clinical benefit, and 17 patients (41%) had a best overall response of stable disease.	[5]



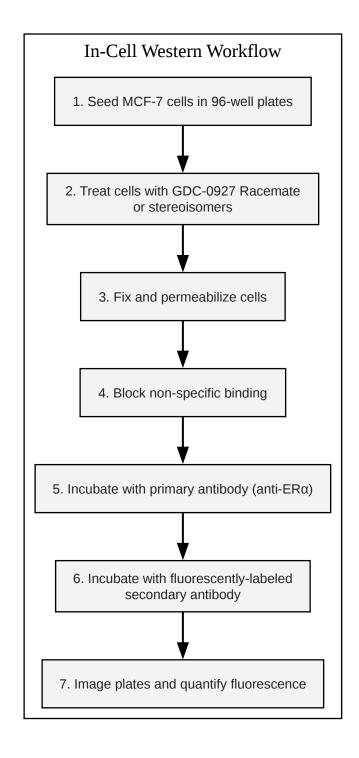
Experimental Protocols

Detailed methodologies for the key experiments cited are provided below as representative protocols.

ERα Degradation Assay (In-Cell Western)

This assay is used to quantify the degradation of the $\text{ER}\alpha$ protein in cells following treatment with a compound.





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Caption: A typical workflow for an In-Cell Western assay to measure ERα degradation.

Protocol:



- Cell Seeding: MCF-7 cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
- Compound Treatment: Cells are treated with various concentrations of **GDC-0927 Racemate** or its individual stereoisomers for a specified period (e.g., 24 hours).
- Fixation and Permeabilization: The cells are washed with PBS, then fixed with a formaldehyde solution, followed by permeabilization with a detergent like Triton X-100 to allow antibody entry.[6]
- Blocking: Non-specific antibody binding sites are blocked using a blocking buffer.[6]
- Primary Antibody Incubation: Cells are incubated with a primary antibody specific for ERa.
- Secondary Antibody Incubation: After washing, a fluorescently labeled secondary antibody that binds to the primary antibody is added.
- Imaging and Analysis: The plates are scanned using an imaging system (e.g., Odyssey infrared imaging system), and the fluorescence intensity, which is proportional to the amount of ERα protein, is quantified.[6]

MCF-7 Cell Proliferation Assay

This assay measures the effect of a compound on the proliferation of ER-positive MCF-7 breast cancer cells.

Protocol:

- Cell Seeding: MCF-7 cells are seeded in 96-well plates in a hormone-free medium.[7]
- Compound Treatment: After a period of hormone deprivation to synchronize the cells, they
 are treated with various concentrations of GDC-0927 Racemate.
- Incubation: The plates are incubated for a period of 6-7 days to allow for cell proliferation.
- Quantification of Proliferation: Cell proliferation can be measured using various methods:

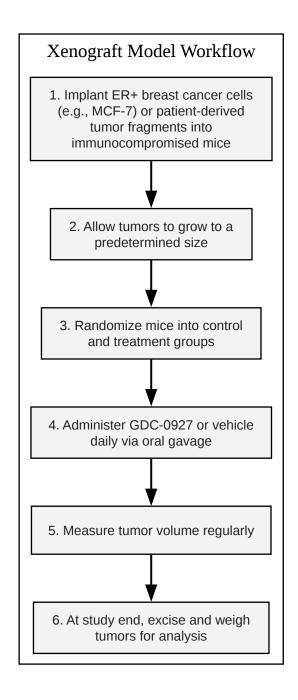


- Direct Cell Counting: Cells are trypsinized and counted using a hemocytometer or an automated cell counter.[8]
- Luminescence-based Viability Assay: A reagent such as CellTiter-Glo is added, which measures ATP levels as an indicator of cell viability.
- DNA Synthesis Assay: Incorporation of a labeled nucleoside, such as BrdU or EdU, into newly synthesized DNA is quantified.[9]
- Data Analysis: The IC50 value, the concentration of the compound that inhibits cell proliferation by 50%, is calculated.

In Vivo Xenograft Model

This model is used to evaluate the antitumor efficacy of a compound in a living organism.





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Caption: General workflow for establishing and utilizing a breast cancer xenograft model.

Protocol:

 Tumor Implantation: ER-positive human breast cancer cells (e.g., MCF-7) or fragments from a patient's tumor are implanted subcutaneously into immunocompromised mice (e.g., nude or SCID mice).[10][11]



- Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
- Treatment: Mice are randomized into groups and treated daily with GDC-0927 (e.g., 10-100 mg/kg) or vehicle control via oral gavage.[1]
- Monitoring: Tumor volume is measured regularly (e.g., twice weekly) with calipers.
- Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis, such as measuring ERα levels.

Conclusion

GDC-0927 Racemate is a precursor to the potent and selective estrogen receptor degrader, GDC-0927. The pharmacological activity resides in a single stereoisomer, which has demonstrated significant in vitro and in vivo antitumor effects in ER-positive breast cancer models. The Phase I clinical trial provided evidence of good tolerability, target engagement, and preliminary antitumor activity. This comprehensive profile underscores the potential of GDC-0927 as a therapeutic agent for ER-positive breast cancer.

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